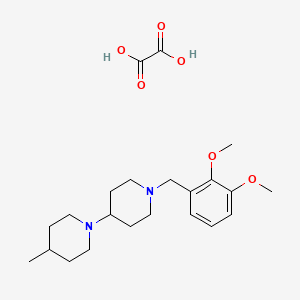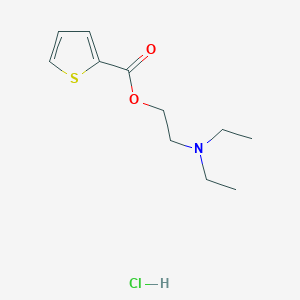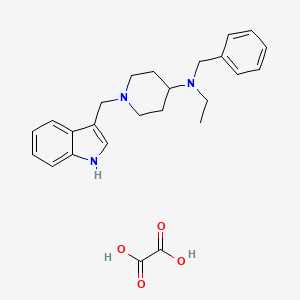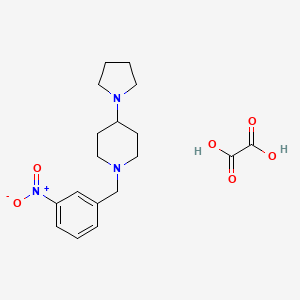![molecular formula C15H19NO6 B3967558 N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid](/img/structure/B3967558.png)
N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid
Vue d'ensemble
Description
N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid (EOPA) is a chemical compound that has been studied for its potential applications in scientific research. EOPA is a derivative of aspartic acid and has been shown to have unique biochemical and physiological effects. In
Applications De Recherche Scientifique
N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid has been studied for its potential applications in various scientific research fields. One area of interest is in neuroscience, where this compound has been shown to modulate the activity of glutamate receptors. Glutamate is a neurotransmitter that plays a key role in neuronal communication and is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential use as a tool compound in drug discovery and development.
Mécanisme D'action
N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. NMDA receptors are involved in synaptic plasticity and are important for learning and memory. This compound binds to the same site on the receptor as glutamate, but does not activate the receptor. By blocking the receptor, this compound can modulate the activity of glutamate and affect neuronal communication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of NMDA receptors in a dose-dependent manner. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to have neuroprotective effects and can reduce neuronal damage in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid in lab experiments is its specificity for the NMDA receptor. This compound does not affect other glutamate receptor subtypes, which can be useful for studying the specific role of NMDA receptors in various physiological and pathological processes. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.
Orientations Futures
For N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid research include further investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound can also be used as a tool compound in drug discovery and development to identify novel compounds that modulate the activity of glutamate receptors. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-3-oxopropyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-2-22-11-5-3-10(4-6-11)13(17)7-8-16-12(15(20)21)9-14(18)19/h3-6,12,16H,2,7-9H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGKTZORIHFRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(3-bromo-4-hydroxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3967482.png)
![1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B3967489.png)

![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3967502.png)
![4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B3967503.png)



![1-[1-(4-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3967530.png)
![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3967540.png)
![2-{4-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3967548.png)


